2-[(2-Fluorobenzyl)oxy]benzoic acid
Description
2-[(2-Fluorobenzyl)oxy]benzoic acid (IUPAC name: 2-{[(2-fluorophenyl)methoxy]}benzoic acid) is an aromatic carboxylic acid derivative featuring a benzoic acid core substituted at the 2-position with a (2-fluorobenzyl)oxy group. This compound combines the carboxylic acid's reactivity with the electronic effects of the fluorine atom, which enhances lipophilicity and influences hydrogen-bonding interactions. Its structure is characterized by a planar benzoic acid moiety and a fluorinated benzyl ether group, making it a versatile intermediate in pharmaceutical synthesis and material science .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXOLWSATVVQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-fluorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an ether bond between the hydroxyl group of the alcohol and the carboxyl group of the acid. Common dehydrating agents used in this reaction include thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[(2-Fluorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2-Fluorobenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Key Compounds Analyzed:
3-[(2-Fluorobenzyl)oxy]benzoic acid (positional isomer)
2-[(2-Chlorobenzyl)oxy]benzoic acid (halogen-substituted analog)
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid (dual halogen substitution)
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (chloromethyl-substituted analog)
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid (azo-functionalized derivative)
Table 1: Structural and Electronic Properties
Physicochemical Properties
Solubility and Acidity:
- This compound: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group. The fluorine atom reduces pKa slightly compared to non-fluorinated analogs (estimated pKa ~2.8) .
- 2-[(2-Chlorobenzyl)oxy]benzoic acid : Lower solubility in water than fluorinated analogs due to chlorine’s hydrophobicity. Higher acidity (pKa ~2.5) owing to chlorine’s stronger electron-withdrawing effect .
- Azo derivatives (e.g., benzothiazolyl-azo compounds): Exhibit pH-dependent solubility; phenolic protons (pKa ~8–10) and carboxylic protons (pKa ~3–4) allow tunable solubility in alkaline or acidic media .
Thermal Stability:
Carboxylic Acid Reactivity:
Halogen-Specific Reactivity:
Azo-Functionalized Derivatives:
- Serve as dyes (λmax ~400–500 nm) and metal chelators. Substituents on the benzothiazole ring modulate absorption spectra and chelation efficiency .
Biological Activity
2-[(2-Fluorobenzyl)oxy]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H11FO3, characterized by a benzoic acid core with a fluorobenzyl ether substituent. This structure may influence its solubility, permeability, and interaction with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) were reported between 15.625 μM to 125 μM for these strains, indicating moderate to good antibacterial efficacy .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production in bacteria. This multi-target approach enhances its effectiveness against biofilm-forming organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary investigations suggest that the compound has favorable intestinal permeability, which is critical for oral bioavailability. Further studies are needed to assess its metabolic pathways and potential interactions with other drugs .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of MRSA. The results indicated that one derivative exhibited an MIC of 62.5 μg/mL, comparable to standard antibiotics like gentamicin .
Case Study 2: Biofilm Inhibition
Another investigation focused on the ability of the compound to inhibit biofilm formation in pathogenic bacteria. The compound demonstrated significant biofilm inhibition at concentrations ranging from 0.007 mg/mL to 0.03 mg/mL against MRSA, suggesting its potential as a therapeutic agent for treating biofilm-associated infections .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |
|---|---|---|---|
| 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid | C14H10ClFO3 | Chlorine substitution at the 5-position | Moderate activity against Gram-positive bacteria |
| 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid | C14H10BrFO3 | Bromine substitution at the 5-position | Enhanced binding affinity to biological targets |
| 5-Bromo-2-fluorobenzoic acid | C7H4BrF | Simpler structure without benzyl ether group | Lower antibacterial activity compared to derivatives |
This table illustrates how variations in substituents can impact the biological activity of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
